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The following tables summarize key efficacy data from major Pevonedistat clinical trials. The phase 3

PANTHER trial did not meet its primary endpoint, but post-hoc analyses and earlier phase 2 data indicated

potential benefits in specific patient subgroups.

Trial &
Reference

Patient
Population

Treatment
Arms

Median
Overall
Survival (OS)

Median Event-
Free Survival
(EFS)

Key Efficacy
Outcomes

| PANTHER (Phase 3) [1] | Higher-risk MDS (HR-MDS) (n=324) | Pevonedistat + Azacitidine (P+A) vs.

Azacitidine (A) | 21.6 mo (P+A) vs. 17.5 mo (A) HR: 0.785; P=0.092 [1] | 19.2 mo (P+A) vs. 15.6 mo (A)

HR: 0.887; P=0.431 [1] | Post-hoc: OS benefit with >3 cycles (23.8 vs. 20.6 mo, P=0.021) and >6 cycles

(27.1 vs. 22.5 mo, P=0.008) [1] | | PANTHER (Phase 3) [1] | AML (20-30% blasts) (n=103) | Pevonedistat

+ Azacitidine (P+A) vs. Azacitidine (A) | 14.5 mo (P+A) vs. 14.7 mo (A) HR: 1.107 [1] | (EFS=OS in AML)

| No significant OS or EFS benefit observed [1] | | Phase 2 Proof-of-Concept [2] | Higher-risk MDS (n=67) |

Pevonedistat + Azacitidine (P+A) vs. Azacitidine (A) | 23.9 mo (P+A) vs. 19.1 mo (A) [2] | 20.2 mo (P+A)

vs. 14.8 mo (A) HR: 0.539; P=0.045 [2] | ORR: 79.3% (P+A) vs. 56.7% (A); CR: 51.7% (P+A) vs. 26.7%

(A); DoR: 34.6 mo vs. 13.1 mo [2] | | Phase 2 Proof-of-Concept [2] | LB-AML (n=32) | Pevonedistat +

Azacitidine (P+A) vs. Azacitidine (A) | 23.6 mo (P+A) vs. 16.0 mo (A) P=0.081 [2] | (EFS=OS in AML) |

ORR: 52.9% (P+A) vs. 60.0% (A) [2] |
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The clinical data is supported by robust preclinical research. Below is a detailed methodology from a

translational study that identified Pevonedistat as a vulnerability in chemoresistant Triple-Negative Breast

Cancer (TNBC), illustrating the drug discovery pipeline [3].

Study Model: The research utilized longitudinal patient-derived xenograft (PDX) models
generated from TNBC patients before they received neoadjuvant chemotherapy (NACT) and after
they developed residual disease [3].

Transcriptomic Analysis: RNA sequencing was performed on PDX models. Pathway analysis
revealed an enrichment of aberrant protein homeostasis pathways in post-NACT, chemoresistant

models compared to pre-NACT models [3].
High-Throughput Drug Screening: Cells isolated from PDX models were screened against a library

of 618 drugs. Viability was assessed after 72 hours using CellTiter-Glo (CTG) assay. Area Under
the Curve (AUC) was calculated from concentration-response data to determine drug sensitivity [3].

In Vivo Validation: Based on screening and transcriptomic data, Pevonedistat was prioritized for
further testing. Its efficacy was then validated in vivo as a single agent in multiple TNBC PDX models

[3].
Pharmacotranscriptomic Analysis: Researchers correlated Pevonedistat activity with gene

expression patterns, specifically linking its efficacy to targets in the neddylation and sumoylation
pathways. Models with a better response showed elevated levels of NEDD8 and SUMO1 [3].

This workflow, from model generation to target validation, is summarized in the following diagram.
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PDX Model Workflow for Pevonedistat
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Neddylation/Sumoylation

Click to download full resolution via product page

Mechanism of Action and Signaling Pathway

Pevonedistat is a first-in-class, small-molecule inhibitor of the NEDD8-Activating Enzyme (NAE) [2].

Normal Neddylation: The NEDD8 protein is activated by NAE and conjugated to target proteins,
most notably the cullin subunits of Cullin-RING E3 Ubiquitin Ligases (CRLs). This neddylation

activates CRLs, which then mediate the ubiquitination and subsequent proteasomal degradation of
specific substrate proteins that regulate critical cellular processes like DNA repair, cell cycle

progression, and survival [1] [2].
Inhibition by Pevonedistat: By inhibiting NAE, Pevonedistat blocks the entire neddylation
pathway. This leads to the accumulation of CRL substrates that would normally be degraded. The
buildup of these substrates disrupts protein homeostasis, causes DNA re-replication stress, and

triggers cell cycle arrest, ultimately leading to cancer cell death [1] [2].

The core of this mechanism is visualized in the following pathway diagram.
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Pevonedistat MoA: Neddylation Pathway Inhibition
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Safety and Tolerability Profile

The combination of Pevonedistat and Azacitidine demonstrated a manageable and comparable safety

profile to azacitidine alone in clinical trials, without a significant increase in myelosuppression [2].

Common Grade ≥3 Treatment-Emergent Adverse Events (TEAEs): The most frequent high-grade

adverse events reported in the phase 3 PANTHER trial were hematologic, including anemia (33% vs
34% in control), neutropenia (31% vs 33%), and thrombocytopenia (30% vs 30%), with similar rates

between the combination and azacitidine-alone arms [1].
Clinical Implications: The lack of additional myelosuppression is a critical finding, as it allowed

patients to maintain the dose intensity of azacitidine and potentially remain on treatment for a longer
duration [2].

Ongoing Research and Future Directions

While the phase 3 trial in myeloid malignancies had mixed results, research continues to identify patient

populations most likely to benefit.

Potential in Solid Tumors: Preclinical data suggests activity in solid tumors like chemoresistant

TNBC, as discussed in the experimental protocol [3].
Dosing Optimization: A dedicated phase 1 clinical trial (NCT03814005) has been completed to

determine the appropriate dose of Pevonedistat for patients with blood cancers or solid tumors who
also have kidney or liver impairment [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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